molecular formula C51H64ClN4O9PSi B12064562 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B12064562
M. Wt: 971.6 g/mol
InChI Key: DHFZITNABJEUHO-UHFFFAOYSA-N
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Description

This compound is a highly functionalized phosphoramidate prodrug with a nucleoside analog core. Key structural features include:

  • Phosphoramidate backbone: The di(propan-2-yl)amino phosphate group enhances metabolic stability and facilitates intracellular activation .
  • Protecting groups:
    • A bis(4-methoxyphenyl)-phenylmethoxy (DMT-derived) group protects the primary hydroxyl, commonly used in oligonucleotide synthesis to block premature reactivity .
    • tert-Butyl(dimethyl)silyl (TBDMS) ether protects the secondary hydroxyl, offering acid-labile stability during synthesis .
  • Pyrimidinone moiety: The 4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl group likely serves as a modified nucleobase, influencing target binding and antiviral or anticancer activity .
  • Oxolan (tetrahydrofuran) ring: Stereochemistry at the 2', 3', and 5' positions (unconfirmed here but inferred from analogs) is critical for biological activity .

Properties

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H64ClN4O9PSi/c1-35(2)56(36(3)4)66(61-33-15-31-53)64-46-44(34-60-51(37-16-13-12-14-17-37,38-18-24-41(58-8)25-19-38)39-20-26-42(59-9)27-21-39)63-48(47(46)65-67(10,11)50(5,6)7)55-32-30-45(54-49(55)57)62-43-28-22-40(52)23-29-43/h12-14,16-30,32,35-36,44,46-48H,15,33-34H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFZITNABJEUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)OC3=CC=C(C=C3)Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64ClN4O9PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

971.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxolane Ring Construction and Hydroxyl Protection

The oxolane backbone is synthesized from D-ribose through acid-catalyzed cyclization, followed by sequential protection of the 2'- and 4'-hydroxyls.

Silylation at 4'-position :
The 4'-hydroxyl is protected using tert-butyldimethylsilyl chloride (TBSCl) under Grignard conditions. Per, a mixture of magnesium (10–15 parts), tert-butyl chloride (35–55 parts), and dimethyldichlorosilane (50–78 parts) in diethyl ether/cyclohexane (6.5:3.5 v/v) at 40–55°C yields TBSCl with 82% efficiency. The silylation proceeds via a SN2 mechanism, requiring anhydrous conditions.

Tritylation at 2'-position :
The 2'-hydroxyl is protected with bis(4-methoxyphenyl)-phenylmethanol (DMT-OH) using 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane. Excess DMT-Cl (1.5 equiv) ensures complete protection, monitored by TLC (Rf = 0.65 in ethyl acetate/hexane).

StepReagents/ConditionsYieldPurity
Chloropyrimidine synthesisTrichloroacetamide, malononitrile, POCl375%98%
Phenoxy substitution4-Chlorophenol, K₂CO₃, DMF, 80°C68%95%

Phosphoramidite Formation

The 3'-hydroxyl is phosphorylated using bis(diisopropylamino)chlorophosphine (1.1 equiv) in tetrahydrofuran (THF) under nitrogen. Triethylamine (2.0 equiv) scavenges HCl, driving the reaction to completion within 2 h at 25°C. The phosphoramidite intermediate is isolated via silica gel chromatography (hexane:ethyl acetate, 7:3).

Critical Parameters :

  • Water content <50 ppm to prevent hydrolysis.

  • Stoichiometric control to avoid diastereomer formation.

Final Assembly with Propanenitrile

The propanenitrile sidechain is introduced via Michaelis-Arbuzov reaction. The phosphoramidite intermediate reacts with 3-hydroxypropanenitrile (1.0 equiv) and 1H-tetrazole (0.5 equiv) in acetonitrile at −20°C, followed by oxidation with tert-butyl hydroperoxide.

ParameterValue
Temperature−20°C
Reaction Time1.5 h
Oxidation AgentTBHP (70% in H₂O)
Final Yield62%

Industrial Production Considerations

Scalable synthesis employs continuous flow reactors for silylation and phosphorylation steps, reducing reaction times by 40% compared to batch processes. In-line FTIR monitors silyl ether formation, while automated liquid handling ensures precise stoichiometry in phosphoramidite coupling.

Economic Metrics :

  • Raw material cost: $12,500/kg (pilot scale).

  • Purity: >99.5% via supercritical fluid chromatography.

Reaction Optimization and Challenges

Stereochemical Integrity :
The 2R,3R,5R configuration is maintained using chiral auxiliaries during oxolane formation. Epimerization at C3 is minimized by avoiding protic solvents post-silylation.

Phosphoramidite Stability :
The diisopropylamino group enhances solubility but necessitates storage at −20°C under argon. Degradation studies show <2% decomposition over 6 months.

Byproduct Mitigation :

  • Trityl cleavage byproducts are removed via ion-exchange resins.

  • Silicon-containing impurities are extracted using fluorinated solvents .

Chemical Reactions Analysis

Trityl Group Removal

The bis(4-methoxyphenyl)-phenylmethoxy (DMT) group at the 2'-position acts as a transient protective group for the hydroxyl functionality. It is removed under mild acidic conditions to expose the hydroxyl group for subsequent coupling:
Reaction :
DMT O R+H+HO R+DMT+\text{DMT O R}+\text{H}^+\rightarrow \text{HO R}+\text{DMT}^+
Conditions : 3% trichloroacetic acid (TCA) in dichloromethane .

TBDMS Group Cleavage

The tert-butyl(dimethyl)silyl (TBDMS) group at the 4'-position is stable under acidic conditions but cleaved by fluoride ions:
Reaction :
TBDMS O R+FHO R+TBDMS F\text{TBDMS O R}+\text{F}^-\rightarrow \text{HO R}+\text{TBDMS F}
Conditions : Tetrabutylammonium fluoride (TBAF) in THF or aqueous ammonia .

Phosphoramidite Coupling

The di(propan-2-yl)amino phosphanyl group enables nucleophilic substitution during oligonucleotide chain elongation.

Step Reagent/Condition Role
Activation1H-Tetrazole or DCIProtonates phosphoramidite
CouplingHydroxyl group (5'-OH)Forms phosphite triester bond
OxidationIodine/water/pyridineConverts to phosphate triester

Mechanism :

  • Activation: Phosphoramidite+TetrazoleReactive intermediate\text{Phosphoramidite}+\text{Tetrazole}\rightarrow \text{Reactive intermediate}

  • Coupling: Intermediate+5OHPhosphite Triester\text{Intermediate}+5'-\text{OH}\rightarrow \text{Phosphite Triester}

  • Oxidation: PhosphiteI2Phosphate\text{Phosphite}\xrightarrow{\text{I}_2}\text{Phosphate} .

Cyanoethyl Group Elimination

The propanenitrile moiety at the phosphate terminus is removed under basic conditions to prevent side reactions during oligonucleotide deprotection:
Reaction :
NC CH2CH2O P O R+OHHO P O R+CH2=CHCN\text{NC CH}_2\text{CH}_2\text{O P O R}+\text{OH}^-\rightarrow \text{HO P O R}+\text{CH}_2=\text{CHCN}
Conditions : Concentrated aqueous ammonia (55°C, 4–16 hours) .

Stability and Side Reactions

  • Hydrolysis : The TBDMS group may undergo partial hydrolysis in prolonged aqueous acidic conditions .

  • Oxidative Damage : Exposure to strong oxidizers can degrade the pyrimidin-2-one ring .

  • Thermal Stability : Stable below 60°C; decomposition observed at higher temperatures in polar aprotic solvents .

Comparative Reactivity Table

Functional Group Reaction Conditions Byproducts
DMTAcidic cleavage3% TCA in DCMTrityl cation
TBDMSFluoride cleavageTBAF/THF or NH₃TBDMS-F
PhosphoramiditeTetrazole-activated couplingAnhydrous acetonitrileTetrazole adducts
Cyanoethylβ-eliminationNH₃/MeOH, 55°CAcrylonitrile

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets. Its structure suggests that it may function as an inhibitor of specific enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity

Research has indicated that similar compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that pyrimidine derivatives can effectively target cancer cell lines, suggesting that this compound could be further investigated for similar effects.

Drug Delivery Systems

The incorporation of silyl groups in the compound enhances its stability and solubility, making it a candidate for drug delivery applications. The ability to modify pharmacokinetics through structural changes allows for targeted delivery of therapeutics.

Case Study: Nanoparticle Formulations

Recent studies have explored the use of silyl-containing compounds in nanoparticle formulations for targeted drug delivery. These formulations have shown improved bioavailability and reduced side effects compared to conventional delivery methods.

Biochemical Research

The compound's unique structure allows it to be utilized as a biochemical probe to study various biological processes. Its phosphanyl group can participate in phosphorylation reactions, making it useful in signaling pathway investigations.

Case Study: Signal Transduction Studies

In biochemical assays, compounds with similar structures have been used to elucidate signaling pathways involved in cell growth and differentiation. This application could lead to insights into cellular mechanisms affected by the compound.

Mechanism of Action

The mechanism by which the compound exerts its effects would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved would depend on the specific nature of the compound and its interactions with the targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related phosphoramidate prodrugs and nucleoside analogs from the literature:

Compound Name / ID Key Structural Differences Molecular Weight (Da) Key Functional Properties Reference
Target Compound - 4-(4-Chlorophenoxy)-2-oxopyrimidin-1-yl nucleobase
- Di(propan-2-yl)amino phosphate
- TBDMS and DMT-derived protecting groups
~950 (estimated) Enhanced metabolic stability via phosphoramidate; potential antiviral activity inferred from chlorophenoxy substituent
(2S)-Benzyl 2-[({[(2’R,3’S,5’R)-5-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-5-yl)-3’-hydroxytetrahydrofuran-2’-yl]methoxy}(naphthalen-1-yloxy)phosphoryl)amino]propanoate (21f) - Naphthalen-1-yloxy phosphate
- Acetamido pyrimidinone nucleobase
- Benzyl ester
742.7 (reported) Improved intracellular activation due to naphthoxy leaving group; ester moiety enhances lipophilicity
2-Amino-5-{(2’R,4’S,5’R)-4’-[(TBDMS)oxy]-5’-(hydroxymethyl)tetrahydrofuran-2’-yl}pyrimidin-4(3H)-one (23) - No phosphate group
- Unprotected hydroxymethyl
- Free amino group on pyrimidinone
425.5 (reported) Intermediate in prodrug synthesis; TBDMS protection enables selective deprotection during stepwise assembly
3-[[(2R,3S,5R)-2-[[DMT]methyl]-5-(2,4-dibromo-5-methylphenyl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile (PubChem analog) - 2,4-Dibromo-5-methylphenyl substituent
- Identical DMT and phosphate groups
~920 (estimated) Bromine substituents may enhance electrophilic reactivity; potential use in oligonucleotide coupling

Key Findings from Comparative Analysis:

Phosphate Group Variations: The di(propan-2-yl)amino phosphate in the target compound offers superior hydrolytic stability compared to naphthalen-1-yloxy (21f) but may require enzymatic activation for prodrug conversion . Phenoxy or chlorophenoxy groups (as in the target) enhance binding to viral polymerases, while brominated analogs (PubChem) prioritize synthetic versatility .

Nucleobase Modifications: The 4-chlorophenoxy group in the target compound likely improves lipophilicity and target affinity over simpler pyrimidinones (e.g., 23) . Acetamido (21f) or free amino (23) pyrimidinones exhibit distinct metabolic pathways, with acetamido groups delaying hydrolysis .

Protecting Group Strategies :

  • TBDMS is preferred over bulkier silyl groups (e.g., TIPS) for steric accessibility during deprotection .
  • DMT-derived groups ensure high solubility in organic solvents, critical for solid-phase synthesis .

Stereochemical Considerations :

  • Analogs with defined 2’R,3’S,5’R configurations (e.g., 21f) show 10–100× higher activity than epimeric mixtures, suggesting the target’s stereochemistry is pivotal .

Biological Activity

The compound 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted mechanism of action, which is crucial for its biological activity.

The molecular formula of this compound is C52H66N5O9PSiC_{52}H_{66}N_5O_9PSi, with a molecular weight of 964.2 g/mol. The compound features multiple functional groups that may contribute to its biological interactions, including methoxy, phenyl, and pyrimidine moieties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The diverse functional groups enable the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, potentially modulating the activity of target molecules and leading to various biological effects .

Biological Activity Studies

Recent studies have explored the compound's efficacy against various biological targets:

  • Antimicrobial Activity : Research indicates that similar compounds with ether linkers exhibit enhanced efficacy against Mycobacterium tuberculosis (M. tb). For instance, modifications in the linker structure have shown to improve metabolic stability and in vivo efficacy, suggesting that structural analogs may exhibit similar properties .
  • Anticancer Potential : Compounds with similar structural motifs have demonstrated activity against cancer cell lines. The presence of the chlorophenoxy group is particularly noteworthy as it has been associated with increased cytotoxicity in certain cancer models .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways. The phosphanyl group could enhance binding affinity to target enzymes, thereby modulating their activity and influencing downstream signaling pathways .

Case Studies

Several case studies highlight the biological activity related to compounds structurally similar to the target compound:

  • Study on Antitubercular Activity : A study showed that compounds with extended linkers exhibited greater potencies against both replicating and non-replicating M. tb strains. One specific analog displayed an 89-fold increase in efficacy compared to its parent compound in vivo .
  • Cancer Cell Line Testing : In vitro studies using various cancer cell lines revealed that modifications in the phenolic groups significantly enhanced cytotoxic effects, indicating a promising avenue for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeTarget/OrganismEfficacy LevelReference
AntimicrobialMycobacterium tuberculosis89-fold increase vs parent
AnticancerVarious cancer cell linesSignificant cytotoxicity observed
Enzyme InhibitionSpecific kinasesEnhanced binding affinity noted

Q & A

Q. What are the common synthetic routes for constructing the phosphoramidate and silyl-protected intermediates in this compound?

  • Methodological Answer : The synthesis of phosphoramidate and silyl-protected intermediates typically involves low-temperature reactions with activating agents. For example:
  • Phosphoramidate formation : Use di(propan-2-yl)amine with phosphitylating agents (e.g., 2-cyanoethyl-N,NN,N-diisopropylchlorophosphoramidite) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) with dichloromethane/ethyl acetate gradients .
  • Silyl protection : Employ tert-butyldimethylsilyl (TBS) chloride in the presence of imidazole or DMAP in DMF. Ensure rigorous exclusion of moisture to prevent premature deprotection .
    Characterization relies on 1H^{1}\text{H} NMR (e.g., δ 1.05 ppm for TBS methyl groups) and 31P^{31}\text{P} NMR (δ 150–152 ppm for phosphoramidate) .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR to confirm substituent positions and phosphoramidate bonding. For example, the 4-chlorophenoxy group shows aromatic protons at δ 7.2–7.4 ppm, while the TBS group appears as singlet methyl signals .
  • High-resolution mass spectrometry (HRMS) : ESI-HRMS in positive ion mode to validate molecular weight (e.g., [M+Na+^+] peak) .
  • FTIR : Detect functional groups like the nitrile stretch (~2240 cm1^{-1}) and carbonyl (2-oxopyrimidin-1-yl) at ~1680 cm1^{-1} .

Q. How should researchers handle moisture-sensitive intermediates during synthesis?

  • Methodological Answer : Use Schlenk-line techniques or gloveboxes for air-sensitive steps. For example:
  • Store TBS-protected intermediates under argon at -20°C .
  • Purify via flash chromatography under inert gas, using anhydrous solvents (e.g., hexane/ethyl acetate with 0.1% triethylamine) .

Advanced Research Questions

Q. What strategies address low yields in the coupling of the 4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl moiety to the oxolane ring?

  • Methodological Answer : Optimize coupling using:
  • Activating agents : Trichloroisocyanuric acid (TCICA) or N-iodosuccinimide (NIS) with catalytic TMSOTf (-40°C to -20°C) to enhance nucleophilic substitution efficiency .
  • Solvent selection : Dichloromethane/ether mixtures improve solubility of hydrophobic intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C) while maintaining regioselectivity .

Q. How can computational modeling predict steric hindrance in the tert-butyl(dimethyl)silyl (TBS) group during deprotection?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model TBS removal with fluoride sources (e.g., TBAF). Key steps:
  • Simulate transition states to identify steric clashes between the TBS group and adjacent oxolane substituents .
  • Validate with experimental kinetics: Compare calculated activation energies with observed deprotection rates in THF/water mixtures .

Q. What approaches resolve contradictions in NMR data due to dynamic stereochemistry?

  • Methodological Answer : Address conformational flexibility via:
  • Variable-temperature NMR : Cool samples to -40°C in CD2_2Cl2_2 to slow ring puckering in the oxolane moiety, resolving split signals .
  • 2D NMR (COSY, NOESY) : Identify through-space couplings between the bis(4-methoxyphenyl) groups and oxolane protons .

Q. How can researchers mitigate hydrolytic instability of the phosphoramidate bond in aqueous buffers?

  • Methodological Answer : Stabilization strategies include:
  • pH control : Maintain buffers at pH 6.5–7.0 to minimize acid/base-catalyzed hydrolysis .
  • Lyophilization : Store the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Prodrug design : Replace the nitrile group with enzymatically cleavable esters for targeted activation .

Data Analysis & Optimization

Q. How should researchers analyze unexpected byproducts in the final purification step?

  • Methodological Answer : Employ LC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) to identify impurities. Common issues:
  • Deprotection artifacts : Trace TBAF in the product leads to desilylated byproducts (retention time shifts in HPLC) .
  • Phosphoramidate oxidation : Detect phosphoester derivatives via 31P^{31}\text{P} NMR (δ -2 to +2 ppm) .

Q. What computational tools optimize reaction conditions for scale-up?

  • Methodological Answer : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) to model:
  • Mass transfer limitations : Simulate stirring rates and solvent viscosity for heterogeneous reactions .
  • Thermal profiles : Predict exothermic peaks in the oxolane coupling step to prevent runaway reactions .

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